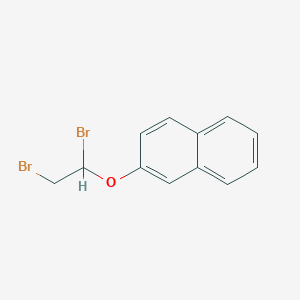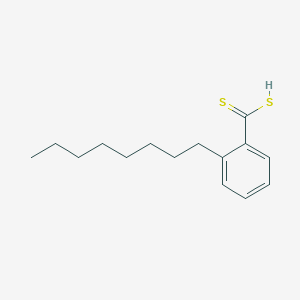
(2R,3R,4R)-1-(Benzyloxy)-2,4-dimethylhept-5-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4R)-1-(Benzyloxy)-2,4-dimethylhept-5-yn-3-ol: is a chiral organic compound with a complex structure It features a benzyloxy group, two methyl groups, and a hydroxyl group attached to a hept-5-yne backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R)-1-(Benzyloxy)-2,4-dimethylhept-5-yn-3-ol typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol, acetylene, and appropriate chiral auxiliaries.
Formation of the Hept-5-yne Backbone: The hept-5-yne backbone is constructed through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Introduction of Chiral Centers: The chiral centers are introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Functional Group Modifications: The benzyloxy group and hydroxyl group are introduced through selective functional group transformations, such as protection-deprotection strategies and selective oxidation-reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reactions are efficient and cost-effective.
Optimization of Reaction Conditions: Optimizing reaction conditions to maximize yield and minimize by-products.
Purification: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,4R)-1-(Benzyloxy)-2,4-dimethylhept-5-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new ethers or other substituted derivatives.
Aplicaciones Científicas De Investigación
(2R,3R,4R)-1-(Benzyloxy)-2,4-dimethylhept-5-yn-3-ol has various scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2R,3R,4R)-1-(Benzyloxy)-2,4-dimethylhept-5-yn-3-ol depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways, leading to desired therapeutic effects or material properties.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R,4R)-1-(Benzyloxy)-2,4-dimethylhept-5-yn-3-ol: can be compared with other chiral alkynes and benzyloxy derivatives.
This compound: is unique due to its specific stereochemistry and functional groups.
Uniqueness
Chiral Centers: The presence of multiple chiral centers makes it a valuable compound for studying stereochemistry.
Functional Groups:
Propiedades
Número CAS |
850479-60-6 |
|---|---|
Fórmula molecular |
C16H22O2 |
Peso molecular |
246.34 g/mol |
Nombre IUPAC |
(2R,3R,4R)-2,4-dimethyl-1-phenylmethoxyhept-5-yn-3-ol |
InChI |
InChI=1S/C16H22O2/c1-4-8-13(2)16(17)14(3)11-18-12-15-9-6-5-7-10-15/h5-7,9-10,13-14,16-17H,11-12H2,1-3H3/t13-,14-,16-/m1/s1 |
Clave InChI |
VLKSACLQTKQHMA-IIAWOOMASA-N |
SMILES isomérico |
CC#C[C@@H](C)[C@H]([C@H](C)COCC1=CC=CC=C1)O |
SMILES canónico |
CC#CC(C)C(C(C)COCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one](/img/structure/B14188100.png)



![(6R)-6-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14188130.png)
![5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline](/img/structure/B14188131.png)

![1-Ethyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole](/img/structure/B14188142.png)

![4-{4-[(1,3,4-Trimethyl-1H-pyrazol-5-yl)oxy]phenoxy}phenol](/img/structure/B14188161.png)



